1-(3-Fluoro-4-pyridinyl)-piperazine is a chemical compound featuring a piperazine ring substituted with a fluorinated pyridine moiety. This compound is significant in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various neurological and psychiatric conditions. The presence of the fluorine atom enhances the compound's pharmacokinetic properties, making it an attractive candidate for further research.
1-(3-Fluoro-4-pyridinyl)-piperazine belongs to the class of piperazine derivatives, which are known for their diverse biological activities. Piperazines are cyclic compounds containing two nitrogen atoms in a six-membered ring, and their derivatives often exhibit properties useful in pharmacology, including anxiolytic, antidepressant, and antipsychotic effects. The specific structure of 1-(3-Fluoro-4-pyridinyl)-piperazine suggests potential interactions with various biological targets, particularly in the central nervous system.
The synthesis of 1-(3-Fluoro-4-pyridinyl)-piperazine typically involves the reaction of 3-fluoro-4-pyridine with piperazine. Various synthetic routes have been explored to optimize yield and purity. One common method includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing the synthesis. Typical conditions may involve refluxing the mixture for several hours while monitoring for completion via techniques such as thin-layer chromatography.
1-(3-Fluoro-4-pyridinyl)-piperazine features a piperazine ring (C4H10N2) linked to a 3-fluoro-4-pyridine group (C5H4FN). The molecular formula can be represented as C9H10FN2, with a molecular weight of approximately 168.19 g/mol.
This structure allows for various conformations due to the flexibility of the piperazine ring, potentially influencing its biological activity.
1-(3-Fluoro-4-pyridinyl)-piperazine can participate in several chemical reactions typical of piperazine derivatives:
The choice of reagents and reaction conditions plays a critical role in determining product selectivity and yield. For example, using different alkyl halides during alkylation can yield various derivatives suitable for further biological testing.
The mechanism of action for 1-(3-Fluoro-4-pyridinyl)-piperazine is not fully elucidated but is believed to involve modulation of neurotransmitter systems. Specifically:
Studies indicate that similar compounds exhibit affinity for serotonin receptors (5-HT) and dopamine receptors (D2), suggesting that 1-(3-Fluoro-4-pyridinyl)-piperazine may share these properties .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
1-(3-Fluoro-4-pyridinyl)-piperazine has several scientific uses:
The compound's unique structure provides avenues for exploring novel therapeutic agents targeting neurological disorders .
The piperazine ring, a six-membered heterocycle featuring two opposing nitrogen atoms at positions 1 and 4, stands as a privileged scaffold in modern drug discovery due to its exceptional versatility in optimizing pharmacokinetic and pharmacodynamic properties. This moiety is extensively integrated into biologically active compounds across diverse therapeutic domains, including antitumor, antibacterial, anti-inflammatory, antipsychotic, and anti-infective agents [1] [3]. The structural rigidity and substantial polar surface area of piperazine contribute to enhanced target affinity and specificity, while its capacity to participate in hydrogen bonding (as both donor and acceptor) facilitates critical interactions with biological targets [3]. The nitrogen atoms possess appropriate pKa values (typically between 7-9 for secondary amines), enabling pH-dependent ionization that significantly improves aqueous solubility—a crucial factor for oral bioavailability—without compromising membrane permeability [1] [11].
In hybrid molecule design, piperazine serves as a pivotal connector between pharmacophores, enabling synergistic biological effects. For instance, linking fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin) to triazole heterocycles via piperazine spacers yielded conjugates with MIC values as low as 0.24 μg/mL against resistant bacterial strains, demonstrating superior activity compared to parent drugs [6]. Similarly, chalcone-piperazine hybrids exhibited potent antitumor activity against A549 lung cancer cells (IC50 = 0.19 μM), outperforming cisplatin (IC50 = 11.54 μM) by leveraging piperazine’s solubilizing effects to enhance cellular uptake [1]. The scaffold’s conformational flexibility allows optimal spatial orientation of attached pharmacophoric groups, critical for engaging multiple targets simultaneously. This is exemplified by antimycobacterial conjugates where lipophilic 3-trifluoromethylphenyl moieties and polar carbamoyloxy bridges connected through piperazine inhibited Mycobacterium tuberculosis H37Ra at MIC < 3.80 μM by targeting ATP synthase [8].
Table 1: Structural Advantages of Piperazine Scaffolds in Drug Design
Property | Effect on Drug Profile | Therapeutic Application Example |
---|---|---|
Dual nitrogen atoms | Adjustable basicity (pKa 7-9), enhancing solubility and bioavailability | Antitumor chalcone-piperazine hybrids with IC50 values 5-20× lower than parent compounds [1] |
Polar surface area | Improved hydrogen bonding capacity for target specificity | RU-series antimycobacterials binding conserved ATP synthase residues [8] |
Conformational rigidity | Precise spatial alignment of pharmacophores | Fluoroquinolone-triazole conjugates targeting DNA gyrase and topoisomerase IV [6] |
Synthetic versatility | Facile N-functionalization for hybrid molecule assembly | PROTAC cereblon ligands with terminal piperazine for linker attachment [10] |
The strategic incorporation of fluorine atoms into pyridine rings, particularly at the 3-position adjacent to nitrogen, profoundly alters electronic distribution and metabolic stability, establishing fluoropyridines as indispensable bioisosteres in medicinal chemistry. Fluorine’s high electronegativity (Pauling scale: 3.98) induces strong electron withdrawal from the pyridinyl ring, reducing the basicity of ring nitrogen and enhancing resistance to oxidative metabolism [5] [9]. In the specific context of 1-(3-fluoro-4-pyridinyl)-piperazine, the meta-fluorine substituent generates a dipole moment that influences electrostatic interactions with target proteins while maintaining steric compatibility with non-fluorinated analogs due to fluorine’s small van der Waals radius (1.47 Å) [5].
3-Fluoropyridine serves as a superior bioisostere for pyridine in drug design by mitigating toxicity liabilities associated with unsubstituted heterocycles. The fluorine atom blocks metabolic activation at the 3-position, preventing formation of reactive intermediates responsible for idiosyncratic reactions [9]. Additionally, fluorine’s inductive effect modulates the pKa of adjacent heteroatoms; in piperazine-linked systems, this can fine-tune the basicity of the terminal piperazine nitrogen. Computational studies reveal that axial fluorination on piperidine rings increases nitrogen pKa by approximately 0.5–1.0 units compared to equatorial isomers due to antiparallel alignment of C-F and N⁺-H bonds in protonated species—a phenomenon exploited in MK-0731 (a kinesin spindle protein inhibitor) to optimize efficacy and reduce P-glycoprotein efflux [9]. This electronic modulation extends to pyridine-fluorinated systems where 3-fluoropyridinyl conjugates exhibit enhanced membrane penetration and CNS exposure.
Table 2: Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridinylpiperazines
Parameter | 4-Pyridinylpiperazine | 3-Fluoro-4-pyridinylpiperazine | Biological Consequence |
---|---|---|---|
Pyridine pKa | ~6.8 | ~5.2 [5] | Reduced basicity minimizes off-target receptor binding |
Metabolic Stability | Susceptible to CYP450-mediated 3-hydroxylation | Resistance to oxidation at C3 [9] | Extended plasma half-life and reduced reactive metabolite formation |
Dipole Moment | 2.22 D | 3.12 D [5] | Enhanced electrostatic interactions with target binding pockets |
π-Stacking Capacity | Moderate | Increased due to electron-deficient ring | Improved affinity for aromatic residues in enzyme active sites |
The 3-fluoro-4-pyridinyl moiety demonstrates exceptional bioisosteric versatility, effectively replacing phenyl, pyridin-2-yl, and pyridin-3-yl groups while maintaining target engagement. In vanilloid receptor (VR1) modulators, 4-fluoro-4-(3-methylpyridin-2-yl)piperidine-1-carboxamide derivatives showed potent analgesic effects, with fluoropyridinyl analogs exhibiting 10-fold greater metabolic stability in human microsomes compared to phenyl-containing counterparts [5]. This stability arises from fluorine’s blockade of para-hydroxylation pathways and its stabilization of the adjacent C–N bond against cleavage. PROTAC development leverages these attributes; PAG 3'-fluoro-4'-piperazine incorporates fluorinated pyridinylpiperazine as a cereblon E3 ligase-binding moiety with terminal piperazine nitrogen for linker conjugation, capitalizing on fluorine’s electronic effects to maintain ligase affinity while enabling rigid linker architectures [10]. The fluorine atom also serves as an NMR-active probe (¹⁹F signal at ~ -65 ppm) for studying ligand-receptor interactions via magnetic resonance techniques.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1